
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol is an organic compound with a complex structure, characterized by the presence of multiple chlorine atoms, a vinyl group, and a methoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-ethenyl-6-methoxyphenol typically involves multiple steps, starting with the chlorination of a suitable phenol derivative. The vinyl group can be introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. The methoxy group is usually introduced via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenols.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,5-Trichloro-4-ethenyl-6-methoxyphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atoms and vinyl group can participate in electrophilic and nucleophilic reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrachloro-4-methoxyphenol: Similar structure but with an additional chlorine atom.
2,3,5-Trichloro-4-methoxyphenol: Lacks the vinyl group.
Uniqueness
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol is unique due to the presence of both a vinyl group and a methoxy group on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
127054-75-5 |
|---|---|
Molekularformel |
C9H7Cl3O2 |
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
2,3,5-trichloro-4-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H7Cl3O2/c1-3-4-5(10)7(12)8(13)9(14-2)6(4)11/h3,13H,1H2,2H3 |
InChI-Schlüssel |
JVTWRVNETUEULT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1Cl)C=C)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


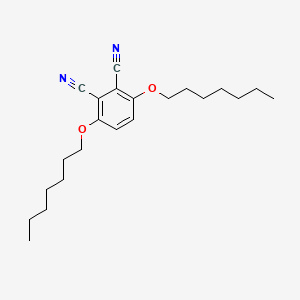

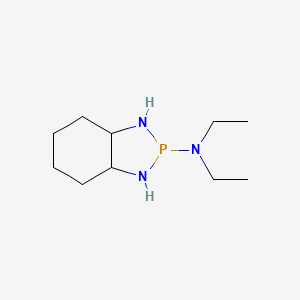
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
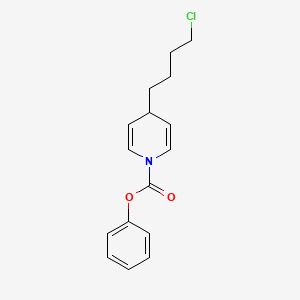
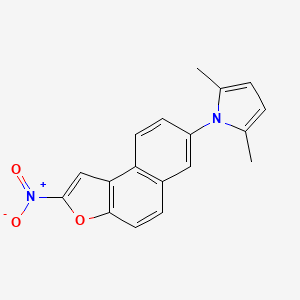

![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)


![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
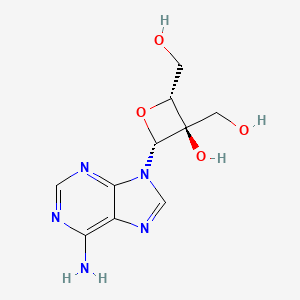
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
